![molecular formula C13H9ClN2O2S B259049 N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B259049.png)
N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as TAK-715, is a synthetic compound that belongs to the benzisothiazole class of compounds. It was first developed by Takeda Pharmaceutical Company Limited as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
TAK-715 exerts its anti-inflammatory effects by inhibiting the activity of p38 MAP kinase. This enzyme is involved in the production of various pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. By inhibiting the activity of p38 MAP kinase, TAK-715 reduces the production of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
TAK-715 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the migration of immune cells to sites of inflammation, and reduce the activity of enzymes involved in the degradation of cartilage in joints. TAK-715 has also been found to have analgesic properties and can reduce pain associated with inflammation.
实验室实验的优点和局限性
One of the major advantages of TAK-715 is its specificity for p38 MAP kinase. This makes it a useful tool for studying the role of this enzyme in various inflammatory diseases. However, TAK-715 is not without its limitations. It has a short half-life and is rapidly metabolized in vivo. This limits its usefulness as a therapeutic agent and also makes it difficult to study its long-term effects.
未来方向
There are several future directions for research on TAK-715. One area of interest is the development of more potent and selective inhibitors of p38 MAP kinase. Another area of research is the investigation of the long-term effects of TAK-715 on inflammation and joint damage in animal models of rheumatoid arthritis. Finally, there is a need for clinical trials to evaluate the safety and efficacy of TAK-715 in humans with inflammatory diseases.
合成方法
The synthesis of TAK-715 involves a series of chemical reactions starting from 3-chloroaniline and 2-chlorobenzaldehyde. The reaction involves the formation of an intermediate compound which is then subjected to further reactions to form the final product. The synthesis of TAK-715 is a complex process and requires expertise in organic chemistry.
科学研究应用
TAK-715 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to inhibit the activity of a key enzyme called p38 MAP kinase which plays a crucial role in the inflammatory response. TAK-715 has been found to be effective in reducing inflammation in animal models of rheumatoid arthritis, osteoarthritis, and asthma.
属性
产品名称 |
N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide |
---|---|
分子式 |
C13H9ClN2O2S |
分子量 |
292.74 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H9ClN2O2S/c14-9-4-3-5-10(8-9)15-13-11-6-1-2-7-12(11)19(17,18)16-13/h1-8H,(H,15,16) |
InChI 键 |
VEURLRRYKOWGMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。